FlaC belongs to the family of flagellins, which are classified based on their structural features and genetic sequences. It is categorized under the broader classification of bacterial proteins that facilitate motility and host interactions.
The synthesis of FlaC protein typically involves recombinant DNA technology. The gene encoding FlaC is cloned into expression vectors, allowing for the production of the protein in suitable host systems such as Escherichia coli.
The molecular structure of FlaC exhibits characteristics typical of flagellins, including:
Studies have indicated that the FlaC protein from Campylobacter jejuni has a molecular weight around 30 kDa and forms oligomers essential for its function in motility and immune evasion .
FlaC participates in several biochemical interactions:
The interaction between FlaC and host cells involves receptor-ligand binding mechanisms, which can be analyzed through various assays such as enzyme-linked immunosorbent assays (ELISA) and Western blotting techniques to confirm binding specificity .
The mechanism of action of FlaC involves:
Research shows that FlaC does not enhance motility but significantly affects the invasion capabilities of Campylobacter jejuni, highlighting its role in pathogenesis rather than locomotion .
FlaC proteins are generally soluble in aqueous solutions at physiological pH levels and exhibit stability under various temperature conditions typical for bacterial growth.
Relevant analyses have shown that variations in the amino acid sequence can significantly affect the immunogenicity and functionality of the protein.
FlaC protein has several applications in scientific research:
FlaC secretion depends entirely on a functional flagellar type III secretion system (fT3SS). In Campylobacter jejuni, FlaC secretion requires components of the flagellar basal body (rod protein FlgF) and hook (FlgE), as mutants lacking these proteins exhibit cytoplasmic retention of FlaC. This distinguishes FlaC from structural flagellins (FlaA/FlaB), which incorporate into the growing filament via the FliD cap complex [1].
Structurally, FlaC shares homology with the N- and C-termini of FlaA/FlaB—domains essential for recognition by the fT3SS—but lacks the central hypervariable region responsible for filament assembly. FlaC has a molecular weight of ~30 kDa, significantly smaller than the ~60 kDa structural flagellins. Glycosylation, common in C. jejuni flagellins, has not been detected in FlaC, potentially influencing its solubility and receptor interactions [1] [6] [9].
Property | FlaC | FlaA/FlaB |
---|---|---|
Molecular Weight | ~30 kDa | ~60 kDa |
Central Domain | Absent | Present (Hypervariable Region) |
Glycosylation | Not detected | Extensive |
Secretion Dependency | Requires intact basal rod/hook | Requires FliD cap for assembly |
Localization | Extracellular milieu | Flagellar filament |
Representative Function | Host cell adhesion/invasion | Motility; filament structure |
FlaC serves as a critical adhesin and invasin in bacterial pathogenesis. Purified recombinant FlaC from C. jejuni binds directly to human epithelial (HEp-2) cells. flaC null mutants exhibit a severe reduction (to ~14% of wild-type levels) in host cell invasion, confirming its role in internalization. This phenotype is independent of motility defects, as flaC mutants assemble intact, functional flagella [1] [3].
Mechanistically, FlaC may exploit host membrane microdomains. Studies suggest interactions with lipid raft components or extracellular matrix proteins, though specific receptors remain unidentified. In Pseudomonas aeruginosa, the flagellar cap protein FliD (which shares structural domains with flagellins) binds gangliosides (GM1, GD1a), hinting at possible analogies for FlaC’s adhesion mechanism [3] [8].
While FlaC itself lacks enzymatic domains, its role in immunomodulation is emerging. Unlike FlaA/FlaB, FlaC does not activate Toll-like receptor 5 (TLR5) due to the absence of the conserved D1 domain recognized by this receptor. This may enable stealthy host interactions. Notably, a distinct class of proteolytic flagellins (e.g., flagellinolysins) with embedded metalloprotease domains exist in bacteria like Hylemonella gracilis and Clostridium haemolyticum. These degrade extracellular proteins and flagellins from competitors, suggesting functional divergence from FlaC-like proteins [9] [10].
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